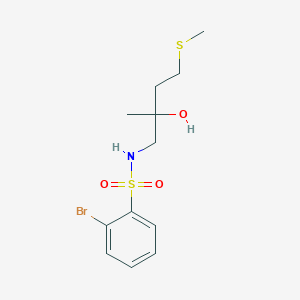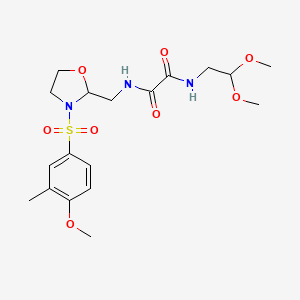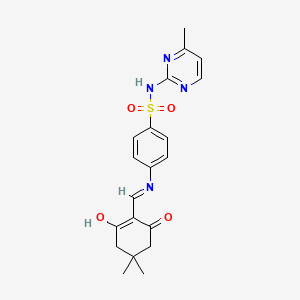![molecular formula C21H25ClN2O2 B2599446 3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide CAS No. 1797318-59-2](/img/structure/B2599446.png)
3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methoxypiperidinyl group, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide typically involves multiple steps:
-
Formation of the Chlorophenyl Intermediate: : The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the meta position. This can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
-
Methoxypiperidine Synthesis: : The methoxypiperidine moiety is synthesized separately, often starting from piperidine. The methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
-
Coupling Reaction: : The chlorophenyl intermediate is then coupled with the methoxypiperidine derivative through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like tetrahydrofuran (THF).
-
Formation of the Propanamide Backbone: : The final step involves the formation of the propanamide backbone. This can be achieved by reacting the coupled intermediate with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the propanamide backbone, potentially converting it to an amine.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Hydroxyl derivatives of the methoxy group.
Reduction: Amine derivatives of the propanamide backbone.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, 3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins, enzymes, or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用機序
The mechanism of action of 3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets. The chlorophenyl and methoxypiperidinyl groups are likely to play a role in binding to receptors or enzymes, while the propanamide backbone may facilitate the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide: Similar structure but with an acetamide backbone instead of propanamide.
3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]butanamide: Similar structure but with a butanamide backbone.
3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide: Similar structure but with a benzamide backbone.
Uniqueness
3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-(3-chlorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-20-6-3-13-24(15-20)19-10-8-18(9-11-19)23-21(25)12-7-16-4-2-5-17(22)14-16/h2,4-5,8-11,14,20H,3,6-7,12-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEOJAVIFPFIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-2-methylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2599364.png)
![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one](/img/structure/B2599365.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2599366.png)

![4,6-dimethyl-2-({[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2599369.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2599371.png)


![2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B2599379.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2599380.png)




